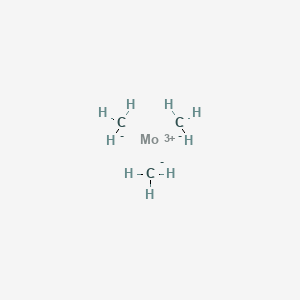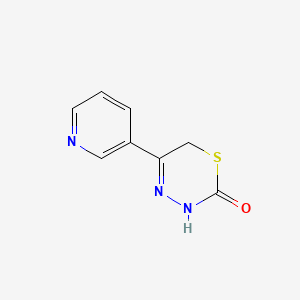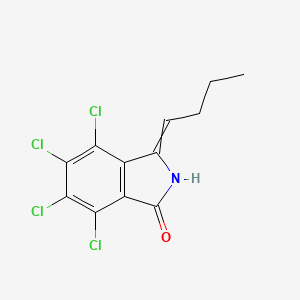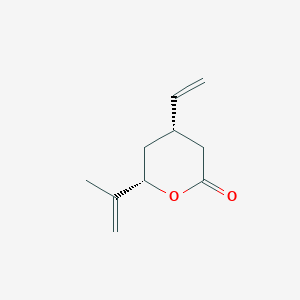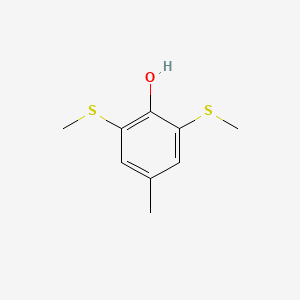
4-Methyl-2,6-bis(methylsulfanyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2,6-bis(methylsulfanyl)phenol is an organic compound with the molecular formula C11H16OS2 It is a derivative of phenol, characterized by the presence of two methylsulfanyl groups attached to the benzene ring at the 2 and 6 positions, and a methyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,6-bis(methylsulfanyl)phenol typically involves the following steps:
Starting Material: The synthesis begins with phenol as the starting material.
Methylation: The phenol undergoes methylation to introduce the methyl group at the 4 position.
Thioether Formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,6-bis(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxides or sulfones back to the original thioether.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original thioether.
Substitution: Brominated or nitrated derivatives of the compound.
Scientific Research Applications
4-Methyl-2,6-bis(methylsulfanyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant properties and its ability to modulate enzyme activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2,6-bis(methylsulfanyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioether groups can undergo redox reactions, influencing cellular redox balance and modulating enzyme activity. Additionally, its phenolic hydroxyl group can participate in hydrogen bonding and other interactions, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(methylsulfanyl)phenol: Lacks the methyl group at the 4 position.
4-Methylphenol: Lacks the methylsulfanyl groups.
2,6-Dimethylphenol: Lacks the methylsulfanyl groups.
Uniqueness
4-Methyl-2,6-bis(methylsulfanyl)phenol is unique due to the presence of both methyl and methylsulfanyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
90033-54-8 |
|---|---|
Molecular Formula |
C9H12OS2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
4-methyl-2,6-bis(methylsulfanyl)phenol |
InChI |
InChI=1S/C9H12OS2/c1-6-4-7(11-2)9(10)8(5-6)12-3/h4-5,10H,1-3H3 |
InChI Key |
IFJYJTCJEGWOHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)SC)O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




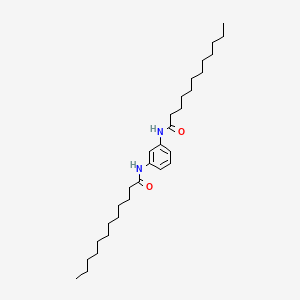
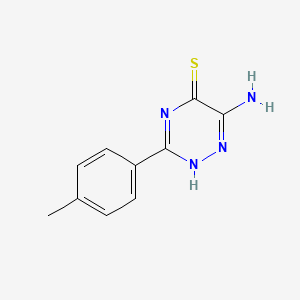
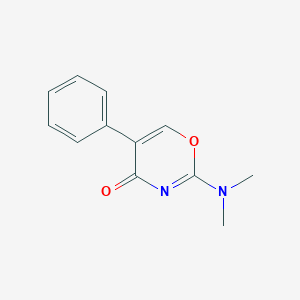
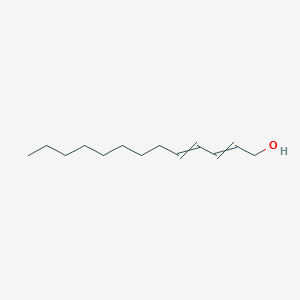
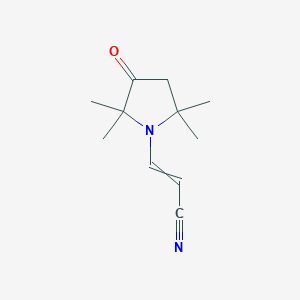
![Thiirane, [(1-methylethoxy)methyl]-](/img/structure/B14384099.png)
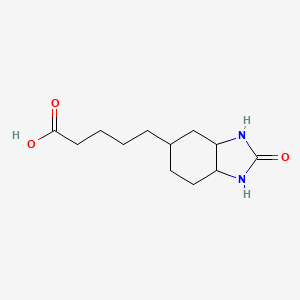
![1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14384123.png)
